An In-depth Technical Guide to 8-Bromo-1,7-naphthyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 8-Bromo-1,7-naphthyridine: Properties, Synthesis, and Applications
Abstract: 8-Bromo-1,7-naphthyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, combined with the strategic placement of a bromine atom, render it a versatile precursor for the synthesis of complex molecular architectures. The bromine atom serves as a highly effective synthetic handle for a variety of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of diverse compound libraries. This guide provides an in-depth analysis of the core chemical properties of 8-Bromo-1,7-naphthyridine, detailed synthetic and derivatization protocols, and an exploration of its applications, particularly in the field of drug discovery.
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] Naphthyridines, as bioisosteres of quinolines and naphthalenes, offer a unique arrangement of nitrogen atoms that can engage in specific hydrogen bonding interactions with biological targets, often leading to improved potency and pharmacokinetic profiles.[2] The introduction of a halogen, specifically a bromine atom at the C-8 position, is a deliberate and strategic choice. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] More importantly, the bromine atom on the electron-deficient naphthyridine ring is an exceptionally versatile functional group for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions.[1] This allows researchers to systematically explore the structure-activity relationships (SAR) of novel compounds by introducing a wide array of substituents at a specific vector.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 8-Bromo-1,7-naphthyridine is fundamental for its effective use in synthesis and analysis.
Core Physicochemical Properties
The key physicochemical data for 8-Bromo-1,7-naphthyridine are summarized in the table below. These properties are essential for reaction planning, purification, and regulatory documentation.
| Property | Value | Source |
| CAS Number | 63845-72-7 | [3] |
| Molecular Formula | C₈H₅BrN₂ | [4] |
| Molecular Weight | 209.04 g/mol | [4] |
| Appearance | Expected to be an off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO) | N/A |
| Storage | Store at 2-8°C under an inert atmosphere |
Spectroscopic Signature Analysis
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The proton at C-2, being adjacent to a nitrogen atom, would likely be the most deshielded. The protons on the carbocyclic ring (C-3, C-4, C-5) and the pyridinone ring (C-6) will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display eight signals corresponding to the eight carbon atoms of the naphthyridine core. The carbon atom directly attached to the bromine (C-8) will be significantly shifted due to the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (e.g., C-2, C-6, C-8a) will appear downfield. Two-dimensional NMR techniques like HSQC and HMBC are indispensable for unambiguous assignment of all proton and carbon signals.[1]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by two mass units.
Synthesis and Purification
The synthesis of 8-Bromo-1,7-naphthyridine can be approached through several strategic routes. A common and effective method involves the construction of the naphthyridine ring system followed by a regioselective bromination step. The choice of synthetic strategy is dictated by the availability of starting materials and the desired scale of production.
Synthetic Workflow Overview
A plausible synthetic route involves the Skraup-Doebner-von Miller reaction or a related cyclization to form the 1,7-naphthyridine core, followed by bromination. Directing the bromine to the C-8 position can be challenging and may require the use of blocking groups or specific reaction conditions that favor substitution at that site.
Caption: A generalized workflow for the synthesis of 8-Bromo-1,7-naphthyridine.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol describes a general method for the bromination of a pre-formed 1,7-naphthyridine ring, a common strategy for producing halo-naphthyridines.[7]
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Reaction Setup: To a solution of 1,7-naphthyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0°C in an ice bath.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C. Rationale: The highly acidic medium protonates the naphthyridine nitrogens, deactivating the ring towards electrophilic attack. However, specific positions remain susceptible, and controlling the temperature prevents runaway reactions and the formation of over-brominated side products.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
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Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 8-Bromo-1,7-naphthyridine.
Chemical Reactivity and Derivatization
The synthetic utility of 8-Bromo-1,7-naphthyridine is dominated by the reactivity of its carbon-bromine bond. This site is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in modern organic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-8 position serves as an excellent leaving group in various palladium-catalyzed cycles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
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Suzuki-Miyaura Coupling: This reaction couples 8-Bromo-1,7-naphthyridine with boronic acids or esters to form C-C bonds, introducing new aryl, heteroaryl, or alkyl groups. This is a cornerstone technique for building molecular complexity.[8][9]
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Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines.[10][11] It is a go-to method for synthesizing substituted amino-naphthyridines, which are common motifs in pharmacologically active compounds.
Caption: The palladium catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of 8-Bromo-1,7-naphthyridine with a generic arylboronic acid.[12][13]
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Reaction Setup: In an oven-dried Schlenk flask, combine 8-Bromo-1,7-naphthyridine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Rationale: The Pd(0) catalyst is sensitive to oxygen, and its exclusion is critical for preventing catalyst deactivation and ensuring high yields.[14]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or DMF and water (e.g., 4:1 ratio), via syringe.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 8-aryl-1,7-naphthyridine derivative.
Applications in Medicinal Chemistry and Drug Discovery
8-Bromo-1,7-naphthyridine is not typically an end-product but rather a high-value intermediate for creating libraries of compounds for biological screening. The 1,7-naphthyridine scaffold itself has been identified in compounds with a wide array of biological activities.[2][15]
-
Anticancer Agents: The 1,8-naphthyridine isomer is well-known in anticancer drug discovery, and by extension, the 1,7-naphthyridine core is actively explored for inhibiting various kinases and other cancer-related targets.[15][16]
-
Anti-inflammatory and Antibacterial Agents: Naphthyridine derivatives have shown promise as anti-inflammatory and antibacterial agents, with some acting as potent inhibitors of key enzymes or bacterial processes.[2]
The power of 8-Bromo-1,7-naphthyridine lies in its ability to facilitate the rapid and systematic exploration of the chemical space around the core scaffold, as illustrated below.
Caption: Diversification of the 8-Bromo-1,7-naphthyridine scaffold via cross-coupling.
Handling, Storage, and Safety
As with any halogenated aromatic compound, appropriate safety precautions should be taken.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.
-
Hazards: The compound is expected to be an irritant to the skin and eyes and may be harmful if swallowed or inhaled, similar to related bromo-heterocycles.[4]
Conclusion
8-Bromo-1,7-naphthyridine is a strategically designed and highly valuable building block for chemical synthesis. Its well-defined physicochemical properties and, most importantly, the reactivity of its C-Br bond, make it an indispensable tool for researchers in drug discovery and materials science. The ability to reliably functionalize the C-8 position through robust and versatile cross-coupling methodologies allows for the efficient construction of complex molecules and the systematic exploration of structure-activity relationships, accelerating the development of novel chemical entities with therapeutic potential.
References
Sources
- 1. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Bromo-1,7-naphthyridine [myskinrecipes.com]
- 4. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buy 3-Bromo-1,7-naphthyridin-6(7H)-one (EVT-13288973) [evitachem.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
